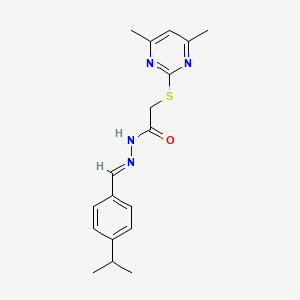

2-((4,6-Dimethyl-2-pyrimidinyl)thio)-N'-(4-isopropylbenzylidene)acetohydrazide

CAS No.:

Cat. No.: VC16080236

Molecular Formula: C18H22N4OS

Molecular Weight: 342.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H22N4OS |

|---|---|

| Molecular Weight | 342.5 g/mol |

| IUPAC Name | 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide |

| Standard InChI | InChI=1S/C18H22N4OS/c1-12(2)16-7-5-15(6-8-16)10-19-22-17(23)11-24-18-20-13(3)9-14(4)21-18/h5-10,12H,11H2,1-4H3,(H,22,23)/b19-10+ |

| Standard InChI Key | DJNCBIRXUCYVDQ-VXLYETTFSA-N |

| Isomeric SMILES | CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=CC=C(C=C2)C(C)C)C |

| Canonical SMILES | CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CC=C(C=C2)C(C)C)C |

Introduction

Synthesis

The synthesis of this compound typically involves:

-

Preparation of the thioether intermediate: Reacting 4,6-dimethylpyrimidine-2-thiol with an appropriate halogenated acetohydrazide derivative under basic conditions to form the thioether-acetohydrazide backbone.

-

Condensation reaction: The thioether-acetohydrazide intermediate is reacted with 4-isopropylbenzaldehyde in ethanol or another polar solvent, yielding the final hydrazone product.

This two-step synthesis is efficient and allows for structural modifications to optimize biological activity.

Analytical Characterization

To confirm the structure, the following techniques are employed:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Identifies proton and carbon environments; confirms the hydrazone linkage. |

| Mass Spectrometry | Verifies molecular weight and fragmentation patterns. |

| IR Spectroscopy | Detects functional groups (e.g., C=N stretch for hydrazone). |

| Elemental Analysis | Confirms the empirical formula through C, H, N, S analysis. |

Antimicrobial Activity

Compounds containing pyrimidine and hydrazone moieties often exhibit antimicrobial properties by targeting bacterial enzymes or DNA synthesis pathways. The thioether group may enhance membrane penetration, increasing efficacy against Gram-positive and Gram-negative bacteria.

Anticancer Potential

Hydrazones are known for their cytotoxic effects on cancer cells by inducing apoptosis or inhibiting cell proliferation. The aromatic substituents in this compound may facilitate binding to specific receptors or enzymes critical for tumor growth.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume